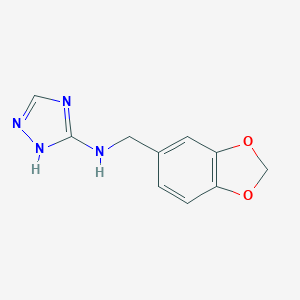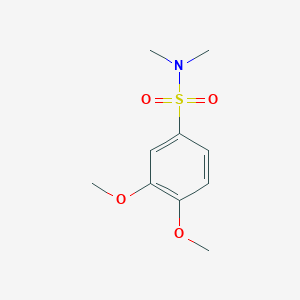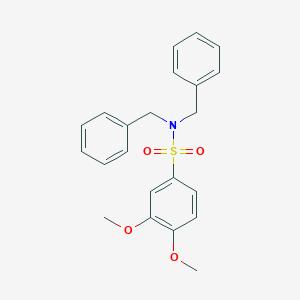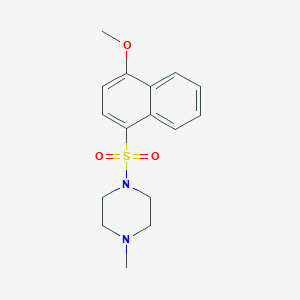![molecular formula C23H28N2O3S B275700 [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone, also known as DBM, is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. DBM belongs to the family of thiosemicarbazone compounds, which have been studied for their anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and survival. [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of genes involved in inflammation and cell survival. [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the invasion and migration of cancer cells. In animal models of cancer, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to inhibit tumor growth and metastasis. [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has also been shown to have anti-inflammatory effects in animal models of neurodegenerative diseases, and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has several advantages for use in lab experiments, including its relatively low toxicity and its ability to inhibit the growth of a wide range of cancer cells. However, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone also has some limitations, including its poor solubility in water and its instability in acidic conditions. These limitations can make it difficult to work with [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone in certain types of experiments, and may require the use of specialized techniques to overcome.
Orientations Futures
There are several future directions for research on [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone, including the development of more efficient synthesis methods, the optimization of [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone formulations for use in clinical trials, and the identification of new therapeutic applications for [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone. In cancer research, future studies could focus on the use of [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone in combination with other anti-cancer drugs to improve treatment outcomes. In addition, further studies are needed to fully understand the mechanism of action of [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone and its potential side effects in humans. Overall, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone represents a promising avenue for therapeutic development in a range of diseases, and further research is needed to fully realize its potential.
Méthodes De Synthèse
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with benzoyl chloride, followed by the reaction of the resulting product with dibutylamine and thiosemicarbazide. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis of [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has also been studied for its anti-inflammatory properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to have anti-viral activity against the hepatitis B virus and the human immunodeficiency virus (HIV).
Propriétés
Nom du produit |
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone |
|---|---|
Formule moléculaire |
C23H28N2O3S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
[4-(dibutylamino)-1,1-dioxo-2H-1λ6,2-benzothiazin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C23H28N2O3S/c1-3-5-16-25(17-6-4-2)22-19-14-10-11-15-20(19)29(27,28)24-21(22)23(26)18-12-8-7-9-13-18/h7-15,24H,3-6,16-17H2,1-2H3 |
Clé InChI |
BNTBLSLGKNQFQI-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=C(NS(=O)(=O)C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCCN(CCCC)C1=C(NS(=O)(=O)C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)


![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)




![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)

